6-Bromo-2,3-dihydro-1H-inden-5-ol
Overview
Description
6-Bromo-2,3-dihydro-1H-inden-5-ol is a brominated organic compound with the molecular formula C9H9BrO. It is a versatile intermediate in organic synthesis, often used in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals.
Synthetic Routes and Reaction Conditions:
Bromination of Inden-5-ol: The compound can be synthesized by the bromination of inden-5-ol using bromine in the presence of a suitable catalyst such as iron(III) bromide (FeBr3).
Reductive Bromination: Another method involves the reductive bromination of inden-5-one, followed by reduction to the corresponding alcohol.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the bromination process and minimize by-products.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding ketone, 6-bromo-2,3-dihydro-1H-inden-5-one, using oxidizing agents such as chromyl chloride (CrO2Cl2) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 6-bromo-indan using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO2Cl2), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed:
6-Bromo-2,3-dihydro-1H-inden-5-one (oxidation product)
6-Bromo-indan (reduction product)
Various substituted derivatives (substitution reactions)
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with 6-bromo-2,3-dihydro-1h-inden-5-ol, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant . These properties could potentially impact the bioavailability of the compound.
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is noted that the compound should be stored in an inert atmosphere at 2-8°c .
Scientific Research Applications
6-Bromo-2,3-dihydro-1H-inden-5-ol is widely used in scientific research due to its structural complexity and reactivity. It serves as a building block in the synthesis of various biologically active compounds, including:
Pharmaceuticals: Used in the synthesis of drugs targeting various diseases.
Agrochemicals: Employed in the development of pesticides and herbicides.
Organic Synthesis: Utilized as an intermediate in the preparation of complex organic molecules.
Comparison with Similar Compounds
6-Bromo-1H-inden-5-ol
6-Bromo-2,3-dihydro-1H-inden-4-ol
6-Bromo-indan
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Properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-inden-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNQTFRWOCSCPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576234 | |
Record name | 6-Bromo-2,3-dihydro-1H-inden-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32337-85-2 | |
Record name | 6-Bromo-2,3-dihydro-1H-inden-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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